molecular formula C21H17N3O3 B11324062 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide

カタログ番号: B11324062
分子量: 359.4 g/mol
InChIキー: OTULXXUCZQLMMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(4-Methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold with a pyrazole-carboxamide moiety.

特性

分子式

C21H17N3O3

分子量

359.4 g/mol

IUPAC名

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-14-6-8-15(9-7-14)13-24-19(10-11-22-24)23-20(25)17-12-16-4-2-3-5-18(16)27-21(17)26/h2-12H,13H2,1H3,(H,23,25)

InChIキー

OTULXXUCZQLMMF-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O

製品の起源

United States

準備方法

合成経路と反応条件

N-[1-(4-メチルベンジル)-1H-ピラゾール-5-イル]-2-オキソ-2H-クロメン-3-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、4-メチルベンジルヒドラジンと3-ホルミルクロモンを縮合させてピラゾール環を形成し、その後、アミドカップリング反応によりカルボキサミド基を導入することです。反応条件には、多くの場合、パラジウムまたは銅などの触媒と、ジメチルホルムアミドまたはジクロロメタンなどの溶媒の使用が必要になります。

工業生産方法

この化合物の工業生産では、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フロー反応器と自動合成プラットフォームを使用することで、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ています。

化学反応の分析

Amide Group Reactions

The carboxamide group (-CONH-) undergoes characteristic reactions:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond.

    • Acidic Hydrolysis : Forms 3-carboxylic acid and 1-(4-methylbenzyl)-1H-pyrazol-5-amine.

    • Basic Hydrolysis : Produces carboxylate salt and amine under reflux with NaOH.

Reaction ConditionsProductsYield (%)Reference
6M HCl, 100°C, 8hCarboxylic acid + Amine78–85
2M NaOH, ethanol, reflux, 6hCarboxylate salt + Amine65–72

Pyrazole Ring Reactivity

The 1H-pyrazole moiety participates in:

  • Electrophilic Substitution : Bromination at C-4 position using Br₂/FeCl₃.

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to modify the pyrazole’s N-substituent.

Reaction TypeReagentsProductSelectivity
BrominationBr₂, FeCl₃4-Bromo-pyrazole derivative>90% at C-4
AcylationAcetyl chloride, pyridineN-acetylated pyrazole82%

Chromene Moiety Reactions

The 2H-chromene-2-one core shows distinct reactivity:

  • Ring-Opening : Nucleophiles (e.g., hydrazine) attack the lactone carbonyl, opening the chromene ring to form hydrazides .

  • Oxidation : Chromene’s conjugated double bond reacts with KMnO₄ to yield dicarboxylic acid derivatives.

ReactionConditionsProductNotes
Hydrazine AttackHydrazine hydrate, ethanol, 80°CHydrazide derivativePathway confirmed via LC-MS
OxidationKMnO₄, H₂O, 60°C3,4-Dicarboxylic acidRequires acidic workup

Cycloaddition Reactions

The chromene’s α,β-unsaturated lactone participates in Diels-Alder reactions:

  • With Maleic Anhydride : Forms a bicyclic adduct at 120°C.

DienophileConditionsProductRegioselectivity
Maleic anhydrideToluene, 120°C, 12hBicyclic lactone adductEndo preference (75%)

科学的研究の応用

Biological Activities

Research indicates that N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide exhibits several pharmacological properties:

  • Anticancer Activity:
    • Several studies have demonstrated that derivatives of chromene and pyrazole compounds possess cytotoxic effects against various cancer cell lines. The specific compound has shown promise in inhibiting the proliferation of cancer cells, suggesting potential use as an anticancer agent .
  • Antioxidant Properties:
    • The compound's structure may confer antioxidant capabilities, which can protect cells from oxidative stress and related diseases. This property is particularly relevant in the context of chronic diseases and aging.
  • Anti-inflammatory Effects:
    • Compounds containing both chromene and pyrazole structures have been reported to exhibit anti-inflammatory activities, making them candidates for treating conditions associated with inflammation .

Anticancer Studies

A study published in a peer-reviewed journal highlighted the effectiveness of similar chromene derivatives against breast and colon cancer cell lines. The derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells, which could be attributed to their ability to interfere with specific cellular pathways involved in cell survival .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide with various biological targets. These studies suggest that the compound can effectively bind to proteins involved in cancer progression, enhancing its potential as a therapeutic agent .

作用機序

類似の化合物との比較

類似の化合物

  • N-(4-エチルフェニル)-1-(4-メチルベンジル)-1H-ピラゾロ(3,4-d)ピリミジン-4-アミン
  • N-(4-(4-メチルベンジル)-1-ピペラジニル)-N-(1-(3-ピリジニル)エチリデン)アミン

独自性

N-[1-(4-メチルベンジル)-1H-ピラゾール-5-イル]-2-オキソ-2H-クロメン-3-カルボキサミドは、ピラゾール環とクロメン部分の組み合わせなど、特定の構造的特徴によってユニークです。このユニークな構造は、この化合物を他の類似の化合物とは異なる化学的および生物学的特性をもたらし、区別されています。

類似化合物との比較

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds (coumarin, pyrazole, or triazole) and substitution patterns. Below is a comparative analysis:

Core Scaffold Variations
Compound Name / ID Core Structure Key Substituents Reference
Target Compound Coumarin + Pyrazole 4-Methylbenzyl on pyrazole; carboxamide linkage N/A
Compound 169 () Coumarin + Triazole 4-Chlorobenzyl on triazole; 4-fluorophenethyl on carboxamide
Compound 17 () Coumarin + Triazole 3,4-Dimethylbenzyl on triazole; benzylpiperidine on carboxamide
Compounds 3a–3e () Pyrazole + Pyrazole Chloro, cyano, aryl groups on dual pyrazole cores

Key Observations :

  • Coumarin vs. Pyrazole Dominance : The target compound and ’s compound 169 share a coumarin-carboxamide backbone, but 169 replaces pyrazole with a triazole ring, which may alter electronic properties and binding interactions .
Functional Group Analysis
Feature Target Compound Compound 169 () Compound 17 ()
Heterocycle Pyrazole (N1-substituted) Triazole (N1-substituted) Triazole (C-linked)
Carboxamide Linkage Direct to pyrazole Direct to coumarin Ether-linked to coumarin
Aromatic Substituents 4-Methylbenzyl 4-Chlorobenzyl 3,4-Dimethylbenzyl

Implications :

  • Pyrazole vs.
  • Substituent Position : The para-methyl group in the target compound may reduce steric hindrance compared to ortho-substituted analogs in .
Physicochemical Data
Property Target Compound (Predicted) Compound 3a () Compound 17 ()
Molecular Weight ~395 g/mol 403.1 g/mol ~550 g/mol
LogP (Calculated) ~3.5 3.8 4.2
Melting Point Not reported 133–135°C Not reported

Notes:

  • The target compound’s coumarin core may confer fluorescence, useful in bioimaging, unlike pyrazole-only analogs in .
  • Higher logP in compound 17 () suggests increased lipophilicity due to bulky 3,4-dimethylbenzyl groups .

生物活性

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound can be described by its molecular formula and structure, which includes a pyrazole moiety linked to a chromene derivative. The structural formula is critical for understanding its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide demonstrate various biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown potential as antitumor agents due to their ability to inhibit specific oncogenic pathways, notably BRAF(V600E) and EGFR .
  • Antimicrobial Properties : Studies have indicated that pyrazole-based compounds exhibit significant antimicrobial activity against various pathogens, making them candidates for further development in treating infections .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and bacterial infections .

The mechanism of action for N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide likely involves:

  • Targeting Enzymes : The compound may inhibit enzymes critical for cellular processes, disrupting the biosynthesis of essential biomolecules.
  • Binding Interactions : Molecular docking studies suggest that the carbonyl group in the pyrazole ring forms hydrogen bonds with active site residues of target proteins, enhancing its inhibitory potential .
  • Cellular Uptake : The lipophilicity imparted by the 4-methylbenzyl group may facilitate cellular uptake, allowing for greater efficacy in biological systems.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Antitumor Studies : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that certain modifications to the pyrazole structure enhanced antitumor activity significantly compared to standard treatments .
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to correlate with increased activity .
  • Enzyme Inhibition Assays : Compounds similar to N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide were evaluated for their ability to inhibit xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. Some derivatives displayed promising IC50 values, indicating strong inhibitory potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of BRAF(V600E) and EGFR
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionStrong inhibition of xanthine oxidase

Q & A

Q. What are the established synthetic routes for N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide, and how are intermediates characterized?

The compound is synthesized via a multi-step protocol involving carboxylation and coupling reactions. A typical route involves treating intermediates with excess SOCl₂ to form acyl chlorides, followed by reaction with amines (e.g., 1-(4-methylbenzyl)-1H-pyrazol-5-amine) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Purification is achieved using flash chromatography (e.g., petroleum ether/ethyl acetate 8:2), yielding products with ~70% efficiency. Intermediates are characterized via IR (C=O and NH stretches at ~1650–1700 cm⁻¹ and ~3300 cm⁻¹, respectively), ¹H/¹³C NMR (chemical shifts for aromatic protons at δ 6.8–7.5 ppm), and mass spectrometry (molecular ion peaks matching theoretical values) .

Q. How is the purity of this compound typically assessed in academic research?

Purity is evaluated using orthogonal analytical methods:

  • Thin-layer chromatography (TLC) for rapid monitoring during synthesis.
  • High-performance liquid chromatography (HPLC) with UV detection for quantitative analysis.
  • Spectroscopic techniques (e.g., NMR integration ratios to confirm absence of impurities). Residual solvents are quantified via gas chromatography (GC), ensuring compliance with ICH guidelines .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns aromatic protons (e.g., pyrazole and chromene rings) and confirms substituent positions.
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]⁺ in ESI-MS) .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of pyrazole-carboxamide derivatives?

Yield optimization involves:

  • Stoichiometric adjustments : Using 1.5 equivalents of amine to drive coupling reactions to completion.
  • Catalyst screening : Testing bases like Et₃N or DBU for improved kinetics.
  • Temperature control : Reactions at 0°C minimize side-product formation during acylation.
  • Purification refinement : Gradient elution in flash chromatography enhances separation of structurally similar byproducts .

Q. How can computational docking studies inform the design of structural analogs targeting CB2 receptors?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities by simulating interactions between the compound’s carboxamide group and CB2 receptor residues (e.g., hydrophobic pockets in transmembrane helices). Key steps include:

  • Ligand preparation : Minimize energy and assign charges using tools like Open Babel.
  • Receptor grid generation : Define active sites based on crystallographic data (e.g., PDB ID 5ZTY).
  • Pose scoring : Rank binding poses by free energy (ΔG) to prioritize analogs with enhanced interactions .

Q. How should researchers resolve contradictions in reported bioactivity data across experimental models?

Contradictions (e.g., varying IC₅₀ values in cell-based vs. in vivo assays) are addressed by:

  • Standardizing assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions.
  • Orthogonal validation : Confirm activity via electrophysiology or radioligand binding assays.
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. PBS) .

Q. What methodological considerations are critical for scaling up synthesis without compromising purity?

Scale-up challenges include heat dissipation and byproduct accumulation. Solutions involve:

  • Flow chemistry : Continuous reactors improve temperature control and mixing.
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
  • Recrystallization optimization : Select solvents (e.g., ethyl acetate/hexane) with high solubility differentials .

Data Analysis and Experimental Design

Q. How can researchers validate the stability of this compound under physiological conditions?

Stability assays include:

  • pH-dependent degradation studies : Incubate in buffers (pH 1–10) and quantify degradation via HPLC.
  • Plasma stability tests : Expose to human plasma (37°C, 24 hrs) and monitor parent compound loss.
  • Light/heat stress testing : Accelerated stability studies under ICH Q1A guidelines .

Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments?

  • 2D NMR (COSY, HSQC, HMBC) : Correlates proton and carbon shifts to confirm connectivity.
  • X-ray crystallography : Provides definitive proof of stereochemistry (if crystalline derivatives are obtainable).
  • High-resolution MS (HRMS) : Differentiates isobaric ions with sub-ppm mass accuracy .

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

SAR studies involve:

  • Analog synthesis : Modify substituents (e.g., 4-methylbenzyl to halogenated analogs).
  • Biological screening : Test analogs in dose-response assays (e.g., CB2 receptor inhibition).
  • QSAR modeling : Use ML algorithms (e.g., Random Forest) to predict bioactivity from molecular descriptors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。